N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide
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Description
N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide is a useful research compound. Its molecular formula is C27H22FN7O and its molecular weight is 479.519. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Binding Activity
- The compound has been investigated within the context of synthesizing novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, demonstrating high affinity for the benzodiazepine (BZ) receptor. This highlights its potential for development into potent BZ antagonists, as seen in the study by Francis et al. (1991), which identified compounds with significant activity in rat models (Francis et al., 1991).
Anticancer Activity
- A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed and synthesized to target anticancer activity, showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This approach, involving derivatives of the chemical structure of interest, underscores the potential for therapeutic applications in cancer treatment (Reddy et al., 2015).
Antihistaminic Agents
- Novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones have been synthesized and evaluated for H(1)-antihistaminic activity, indicating potential for the development of new therapeutic agents in allergy treatment. The study found specific compounds that offered significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedative effects (Alagarsamy et al., 2008).
Antibacterial Activity
- The synthesis of substituted 5-phenyltriazolylquinazolinylamino nicotinic acid esters and their screening for antibacterial activity revealed some compounds with excellent growth inhibition activity. This research suggests the potential for developing new antibacterial drugs based on the quinazolinone core structure (Mood et al., 2022).
Inotropic Evaluation
- The evaluation of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides for positive inotropic activity identified compounds with favorable activity compared to standard drugs, indicating potential applications in heart failure treatment (Liu et al., 2009).
Properties
CAS No. |
902621-94-7 |
---|---|
Molecular Formula |
C27H22FN7O |
Molecular Weight |
479.519 |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide |
InChI |
InChI=1S/C27H22FN7O/c28-20-15-13-18(14-16-20)17-29-24(36)12-6-11-23-31-32-27-34(23)22-10-5-4-9-21(22)26-30-25(33-35(26)27)19-7-2-1-3-8-19/h1-5,7-10,13-16H,6,11-12,17H2,(H,29,36) |
InChI Key |
DEFMHCCBDKOQLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N5C3=NN=C5CCCC(=O)NCC6=CC=C(C=C6)F |
solubility |
not available |
Origin of Product |
United States |
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